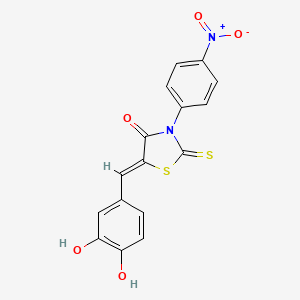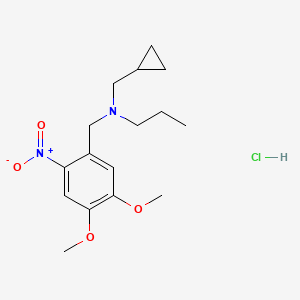![molecular formula C17H25NOS B5266886 2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5266886.png)
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine, also known as MTPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPT is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is taken up into dopaminergic neurons through the dopamine transporter and is then metabolized into a toxic metabolite, MPP+. MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons and the depletion of dopamine in the brain.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and inflammation. These effects ultimately result in the death of dopaminergic neurons and the depletion of dopamine in the brain. This compound-induced neurotoxicity has been used to create animal models of Parkinson's disease and to investigate the role of dopamine in addiction, schizophrenia, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine has several advantages for laboratory experiments, including its selectivity for dopaminergic neurons, its ability to create animal models of Parkinson's disease, and its potential applications in developing new treatments for neurological disorders. However, this compound also has several limitations, including its neurotoxicity, which requires careful handling and disposal, and its potential to induce oxidative stress and inflammation, which can complicate experimental results.
Direcciones Futuras
Future research on 2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine should focus on developing new treatments for Parkinson's disease and other neurological disorders, investigating the role of dopamine in addiction and schizophrenia, and exploring the potential applications of this compound in environmental toxicology. Additionally, new methods for synthesizing this compound should be developed to increase yield and purity and to reduce the environmental impact of its production.
Métodos De Síntesis
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine can be synthesized through various methods, including the reaction of 4-methylthiophenol with 3-bromo-1-propanol, followed by reaction with 2-ethylpiperidine. Another method involves the reaction of 2-ethylpiperidine with 4-methylphenylthioacetic acid, followed by decarboxylation. The synthesis of this compound has been optimized to increase yield and purity, and it is now readily available for research purposes.
Aplicaciones Científicas De Investigación
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine has been primarily used in scientific research to study the dopamine system in the brain. It is a selective neurotoxin that targets dopaminergic neurons and can be used to create animal models of Parkinson's disease. This compound has also been used to investigate the role of dopamine in addiction, schizophrenia, and other neurological disorders. Additionally, this compound has been used to study the effects of environmental toxins on the brain and to develop new treatments for Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-3-15-6-4-5-12-18(15)17(19)11-13-20-16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMGWVVEKEMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5266812.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5266814.png)
![N-cycloheptyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5266821.png)


![N-(3,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5266843.png)
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5266856.png)
![N-(1-{1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5266859.png)
![7-acetyl-6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5266863.png)
![N-(2,4-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5266866.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5266870.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5266876.png)
![4-[2-(acetylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5266883.png)

